Lipophilicity Differentiation: Elevated LogP vs. Unsubstituted 2-Triazolylpiperidine
The target compound exhibits a predicted LogP of 0.88, compared to ~0.3 (XLogP3-AA) for the des-methyl analog 2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine [1]. The 5-methyl substituent on piperidine increases lipophilicity by approximately 0.5–0.6 log units, moving the compound closer to the optimal CNS drug-like LogP range (1–3) while remaining within favorable boundaries for oral bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 0.88 (vendor-predicted); XLogP3-AA 0.4 (PubChem computed) |
| Comparator Or Baseline | 2-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1602859-72-2): XLogP3-AA ~0.3 (estimated from close analog 3-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine, PubChem CID 106781235) |
| Quantified Difference | ΔLogP ≈ +0.1 to +0.6 (predicted); consistently higher across computational methods |
| Conditions | Computed/predicted values from PubChem (XLogP3 3.0) and vendor-supplied calculated LogP |
Why This Matters
Higher lipophilicity directly influences compound partitioning in biphasic reaction systems during synthesis and affects predicted membrane permeability in biological screening cascades.
- [1] PubChem CID 106781235. 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine. XLogP3-AA 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/106781235 View Source
- [2] PubChem CID 106781230. 5-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine. XLogP3-AA 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/1694360-58-1 View Source
